N-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methyl-1-benzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methyl-1-benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclocondensation of hydrazine with a carbonyl compound.
Chlorination: The pyrazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The chlorinated pyrazole is reacted with a sulfonamide derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methyl-1-benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted pyrazole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methyl-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agrochemistry: It is used in the development of pesticides and herbicides due to its biological activity.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methyl-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[(4-Chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methyl-1-benzenesulfonamide: shares similarities with other pyrazole derivatives like:
Uniqueness
- Unique Structural Features : The presence of both a sulfonamide and a pyrazole ring in the same molecule provides unique chemical and biological properties .
- Distinct Biological Activity : Its specific substitution pattern and functional groups contribute to its distinct biological activities compared to other pyrazole derivatives .
Properties
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methyl-4-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2S/c1-11(2)12-5-7-13(8-6-12)22(20,21)18(3)10-15-14(16)9-17-19(15)4/h5-9,11H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIYISYPTKNMSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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